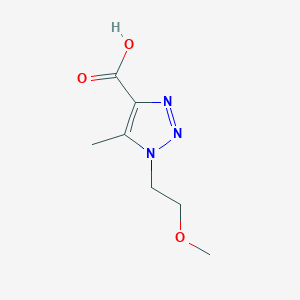
1-(2-Methoxyethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methoxyethyl group and a carboxylic acid group attached to the triazole ring
Métodos De Preparación
The synthesis of 1-(2-Methoxyethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methoxyethylamine with methyl isocyanate followed by cyclization can yield the desired triazole compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-(2-Methoxyethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Methoxyethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxyethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key biochemical processes.
Comparación Con Compuestos Similares
When compared to other triazole derivatives, 1-(2-Methoxyethyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid stands out due to its unique functional groups. Similar compounds include:
- 1-(2-Hydroxyethyl)-5-methyltriazole-4-carboxylic acid
- 1-(2-Ethoxyethyl)-5-methyltriazole-4-carboxylic acid
- 1-(2-Aminoethyl)-5-methyltriazole-4-carboxylic acid
Propiedades
Fórmula molecular |
C7H11N3O3 |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
1-(2-methoxyethyl)-5-methyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C7H11N3O3/c1-5-6(7(11)12)8-9-10(5)3-4-13-2/h3-4H2,1-2H3,(H,11,12) |
Clave InChI |
HHQHFFDJRQXEFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=NN1CCOC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dibutyl-N-[(4-methylphenyl)methyl]butan-1-aminium chloride](/img/structure/B8583910.png)





![benzyl 3-[tert-butyl(dimethyl)silyl]oxyazetidine-1-carboxylate](/img/structure/B8583981.png)


![3,6-Dimethyl-2-(3-pyridinyl)thieno[2,3-b]pyridin-4-amine](/img/structure/B8583996.png)

![3-[(1H-Indol-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B8584008.png)

